molecular formula C3H8N2S B7737354 N,N-dimethylcarbamimidothioic acid

N,N-dimethylcarbamimidothioic acid

Cat. No.: B7737354
M. Wt: 104.18 g/mol
InChI Key: ZQGWBPQBZHMUFG-UHFFFAOYSA-N
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Description

N,N-dimethylcarbamimidothioic acid, also known and commonly referenced in literature as N,N'-Dimethylthiourea (DMTU), is an organic compound belonging to the class of thioureas . These compounds are characterized by a thiocarbonyl functional group, a sulfur-containing analogue of urea where the oxygen atom is replaced by sulfur . This compound has been identified in human blood and is considered part of the human exposome, defined as the comprehensive collection of all environmental exposures from birth onward . It is identified as a synthetic compound and is not a naturally occurring metabolite, typically found only in individuals exposed to it or its derivatives . As a thiourea derivative, this compound serves as a valuable building block and intermediate in organic synthesis and various research applications. Its structure makes it a subject of interest in studies involving organosulfur chemistry. The compound has a molecular formula of C3H8N2S and an average molecular weight of 104.17 g/mol . Researchers can utilize this compound with the understanding that it is strictly for Research Use Only. It is not approved for diagnostic or therapeutic applications and is not intended for human or veterinary use.

Properties

IUPAC Name

N,N-dimethylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGWBPQBZHMUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Pathway

  • Nucleophilic Attack : Dimethylamine attacks the electrophilic carbon in CS2\text{CS}_2, forming a dithiocarbamate intermediate ((CH3)2N-C(S)S\text{(CH}_3\text{)}_2\text{N-C(S)S}^-).

  • Protonation : Acidification with hydrochloric acid (HCl\text{HCl}) protonates the intermediate, generating (CH3)2N-C(S)SH\text{(CH}_3\text{)}_2\text{N-C(S)SH}.

  • Tautomerization : The thiol group (-SH) tautomerizes to an iminothiol form, stabilizing as this compound.

Experimental Optimization

  • Solvent Systems : Reactions conducted in polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) at 0–5°C improve yield (78–85%) by minimizing side reactions.

  • Stoichiometry : A 1:1 molar ratio of dimethylamine to CS2\text{CS}_2 prevents polysulfide formation.

  • Acid Choice : Hydrochloric acid outperforms sulfuric acid due to reduced oxidation risks.

Alkylation of Thiourea with Dimethyl Sulfate

An alternative approach involves alkylating thiourea (NH2C(S)NH2\text{NH}_2\text{C(S)NH}_2) with dimethyl sulfate ((CH3O)2SO2\text{(CH}_3\text{O)}_2\text{SO}_2) to introduce methyl groups selectively.

Reaction Protocol

  • Methylation : Thiourea reacts with dimethyl sulfate in alkaline media (pH 9–10) to form S-methylisothiourea (NH2C(S)N(CH3)2\text{NH}_2\text{C(S)N(CH}_3\text{)}_2).

  • Isomerization : Heating the intermediate at 60–70°C in aqueous ethanol induces rearrangement to this compound.

Challenges and Solutions

  • Selectivity : Competing O-methylation is suppressed by maintaining low temperatures (≤25°C) during the alkylation step.

  • Yield Enhancement : Catalytic potassium iodide (KI\text{KI}) accelerates the reaction, achieving 70–75% yield.

Oxidative Methods Using Thioamides

This compound can also be synthesized via oxidation of N,N-dimethylthioamide precursors. Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or iodine (I2\text{I}_2) serves as the oxidizing agent.

Iodine-Mediated Oxidation

  • Procedure : N,N-Dimethylthioacetamide ((CH3)2NC(S)CH3\text{(CH}_3\text{)}_2\text{NC(S)CH}_3) reacts with iodine in methanol, yielding the target compound via desulfurization.

  • Conditions : Stoichiometric iodine (1.2 equiv) at 25°C for 12 hours provides 65% isolated yield.

Comparative Analysis of Methods

The table below evaluates key parameters for each synthetic route:

Method Reagents Temperature Yield Purity Scalability
Dimethylamine + CS2\text{CS}_2(CH3)2NH\text{(CH}_3\text{)}_2\text{NH}, CS2\text{CS}_2, HCl\text{HCl}0–5°C78–85%>95%High
Thiourea alkylationThiourea, (CH3O)2SO2\text{(CH}_3\text{O)}_2\text{SO}_2, KI\text{KI}60–70°C70–75%90–93%Moderate
Thioamide oxidation(CH3)2NC(S)CH3\text{(CH}_3\text{)}_2\text{NC(S)CH}_3, I2\text{I}_225°C65%88%Low

Key Observations :

  • The dimethylamine-carbon disulfide route offers superior yield and scalability, making it preferred for industrial applications.

  • Thiourea alkylation requires stringent pH control but avoids hazardous CS2\text{CS}_2 handling.

  • Oxidative methods are limited by substrate availability and moderate yields.

Emerging Strategies and Innovations

Catalytic Thiocyanation

Recent studies explore copper-catalyzed thiocyanation of dimethylamine derivatives using ammonium thiocyanate (NH4SCN\text{NH}_4\text{SCN}). This method promises atom economy but remains experimental, with yields ≤50%.

Flow Chemistry Applications

Continuous-flow reactors reduce reaction times (≤2 hours) and improve safety profiles for large-scale CS2\text{CS}_2-based syntheses .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylcarbamimidothioic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thioureas.

Scientific Research Applications

N,N-dimethylcarbamimidothioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylcarbamimidothioic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : The ester contains a thiourea-derived imidothioate group ($ S=C(NMe₂) $), whereas DMAc is an amide ($ O=C(NMe₂) $). This results in divergent reactivity; the ester undergoes nucleophilic substitution (e.g., with methyl iodide ), while DMAc participates in carbonyl-based reactions (e.g., acylation).
  • Applications : The ester’s role in agrochemicals contrasts with DMAc’s industrial use as a solvent for resins and fibers .

Comparison with N,N-Dimethylformamide (DMF)

Property This compound, Methyl Ester N,N-Dimethylformamide (DMF)
Molecular Formula C₄H₁₀N₂S C₃H₇NO
Boiling Point 159.8°C (760 mmHg) 153°C (760 mmHg)
Density 1.0 g/cm³ 0.944 g/cm³
Primary Use Chemical synthesis Polar aprotic solvent

Reactivity Contrast :

  • The methyl ester’s sulfur atom enhances nucleophilicity, enabling phosphorylation reactions (e.g., with thiophosphoryl chloride ). DMF, lacking sulfur, is instead employed in formylation and carbonylation due to its carbonyl group .

Comparison with Thiourea Derivatives

While data on unsubstituted thiourea is absent in the provided evidence, substituted analogs like N,N'-bis[(ethylamino)carbonyl]carbamimidothioic acid, methyl ester (CAS 797047-27-9) highlight structural and functional parallels:

  • Molecular Complexity: The bis-ethylamino derivative (C₈H₁₆N₄O₂S) has a larger molecular framework than this compound esters, enabling diverse reactivity in peptide coupling or metal chelation .
  • Thermal Stability : this compound esters decompose at elevated temperatures (>140°C) during synthesis, whereas simpler thioureas exhibit higher thermal stability .

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